molecular formula C12H14N2OS B2498417 1-ethyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione CAS No. 919011-59-9

1-ethyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione

Cat. No. B2498417
CAS RN: 919011-59-9
M. Wt: 234.32
InChI Key: WGLATRHUNTWDJO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis process of related compounds often involves multiple steps, including the use of single-crystal X-ray diffraction techniques for structural analysis. For instance, the synthesis of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate demonstrates the complexity and precision required in synthesizing such compounds, highlighting the importance of understanding crystal structures and the role of hydrogen bonds in the crystal packing of these compounds (Yeong et al., 2018).

Molecular Structure Analysis

The molecular and crystal structures are crucial for understanding the physical and chemical properties of a compound. Studies have shown the significance of the dihedral angle between different cycles in the molecule and how these structures interact in the crystal through hydrogen bonds (Askerov et al., 2019).

Chemical Reactions and Properties

Research into related compounds, such as 1-(2-Thienylalkyl)imidazole-2(3H)-thiones, reveals insights into their reactivity and potential as inhibitors, demonstrating the broad applicability of imidazole-thiones in various chemical reactions (McCarthy et al., 1990).

Physical Properties Analysis

The crystal packing, hydrogen bonding, and other interactions within the crystal structure play a significant role in determining the physical properties of these compounds. The analysis of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, for instance, provides valuable information on how molecular interactions influence the physical characteristics of such compounds (Yeong et al., 2018).

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : This compound and its derivatives are synthesized using various methods. For example, Sarıpınar et al. (2006) described the synthesis of functionalized derivatives, including imidazole types, and performed electronic and geometric structure calculations using the PM3 method (Sarıpınar et al., 2006).

  • Crystal Structures : Yeong et al. (2018) studied the crystal structure of a related compound, ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, using X-ray diffraction (Yeong et al., 2018).

Pharmacological Potential

  • Inhibition of Enzymes : McCarthy et al. (1990) found that 1-(2-thienylalkyl)imidazole-2(3H)-thiones are potent competitive inhibitors of dopamine beta-hydroxylase, an enzyme involved in neurotransmitter synthesis (McCarthy et al., 1990).

  • Potential Anti-Cancer Activity : Karayel (2021) conducted a study on benzimidazole derivatives bearing 1,2,4-triazole, showing their potential anti-cancer properties through molecular docking studies (Karayel, 2021).

  • Antimicrobial and Antioxidant Studies : Raghavendra et al. (2016) synthesized cyclopropane carboxylates and tetrahydrobenzo[b]thiophene derivatives, which exhibited notable antimicrobial and antioxidant activities (Raghavendra et al., 2016).

Electronic and Optical Properties

  • NLO Activity and OLED Applications : Ulahannan et al. (2020) synthesized 2-(4-methoxyphenyl)-1,4,5-triphenyl-2,5-dihydro-1H-imidazole and found it to be a good candidate for OLED devices due to its high electron transport mobility and potential in NLO devices (Ulahannan et al., 2020).

Impurities Identification in Drug Synthesis

  • Process-Related Impurities : Venkannaa et al. (2015) identified and characterized several impurities formed during the preparation of an imidazole derivative, highlighting the importance of purity in pharmaceutical synthesis (Venkannaa et al., 2015).

properties

IUPAC Name

3-ethyl-4-(4-methoxyphenyl)-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-3-14-11(8-13-12(14)16)9-4-6-10(15-2)7-5-9/h4-8H,3H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLATRHUNTWDJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CNC1=S)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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